Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

概要

説明

ジメチルビスフェノールA(DMBPA)は、ビスフェノールファミリーに属する化学化合物です。ビスフェノールA(BPA)と構造的に類似しており、2つのメチル基が追加されています。 DMBPAは、内分泌かく乱作用が知られており、さまざまな生物系への影響が研究されています .

準備方法

合成経路と反応条件

DMBPAは、ビスフェノールAのメチル化によって合成できます。反応は通常、水酸化ナトリウムなどの塩基の存在下で、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します。 反応は、ビスフェノールAのヒドロキシル基を選択的にメチル化するため、制御された条件下で行われます .

工業生産方法

DMBPAの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、工業グレードのメチル化剤と塩基を使用し、収率と純度を最大限に高めるために反応パラメーターを注意深く制御します。 生成物は、その後、結晶化または蒸留によって精製されます .

化学反応の分析

反応の種類

DMBPAは、次のものを含むさまざまな化学反応を起こします。

酸化: DMBPAは、酸化されてキノンや他の酸化生成物を形成することができます。

還元: 還元反応は、DMBPAを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換ビスフェノール、キノン、アルコールが含まれます .

科学的研究の応用

Applications in Scientific Research

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has several notable applications in scientific research:

Polymer Chemistry

- Use in Polymer Synthesis: This compound serves as a building block in the synthesis of various polymers, particularly those used in high-performance materials. Its structure allows for the modification of polymer properties such as thermal stability and mechanical strength.

- Case Study: Research indicates that incorporating Dimethyl-Bisphenol A into polycarbonate formulations enhances impact resistance while maintaining transparency and heat resistance .

Pharmaceuticals

- Potential Drug Development: The compound's structural similarities to other bisphenols have led to investigations into its potential as an intermediate in the synthesis of pharmaceutical agents. Its methoxy groups can influence biological activity and solubility.

- Case Study: Studies have explored its derivatives for use in anti-cancer therapies due to their ability to interact with estrogen receptors .

Material Science

- Additive in Coatings: Dimethyl-Bisphenol A is utilized as an additive in coatings and adhesives to improve adhesion properties and chemical resistance.

- Case Study: Research has shown that coatings incorporating this compound exhibit enhanced durability against solvents and environmental degradation .

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is subject to regulatory scrutiny due to potential health risks associated with bisphenol compounds. Safety data sheets recommend handling the substance with care, utilizing appropriate personal protective equipment (PPE), and adhering to local regulations regarding hazardous materials .

作用機序

DMBPAは、主にホルモン受容体との相互作用を通じて効果を発揮します。エストロゲン受容体に結合し、天然ホルモンの作用を模倣し、正常なホルモンバランスを乱します。 この相互作用は、遺伝子発現の変化や細胞応答などのさまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

類似の化合物

ビスフェノールA(BPA): プラスチックや樹脂に広く使用されている親化合物です。

ビスフェノールS(BPS): 同様の内分泌かく乱作用を持つBPAの代替品です。

ビスフェノールF(BPF): さまざまな産業用途で使用される別のBPA代替品です.

DMBPAの独自性

DMBPAは、化学反応性と生物活性に影響を与える可能性のある追加のメチル基により、独自です。 これらの構造上の違いは、生物学的標的との異なる相互作用と、他のビスフェノール類似体と比較してさまざまな効果をもたらす可能性があります .

類似化合物との比較

Similar Compounds

Bisphenol A (BPA): The parent compound, widely used in plastics and resins.

Bisphenol S (BPS): A substitute for BPA with similar endocrine-disrupting properties.

Bisphenol F (BPF): Another BPA substitute used in various industrial applications.

Uniqueness of DMBPA

DMBPA is unique due to its additional methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct interactions with biological targets and varied effects compared to other bisphenol analogues .

生物活性

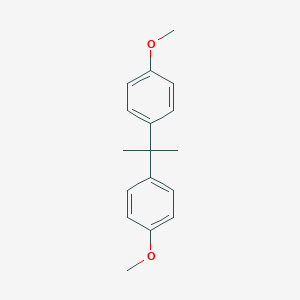

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-], commonly referred to as Bisphenol A dimethyl ether or 2,2-bis(4'-methoxyphenyl)propane, is a synthetic organic compound with the formula C17H20O2 and a molecular weight of approximately 256.35 g/mol. This compound is notable for its potential biological activities, particularly in relation to endocrine disruption and its applications in various industrial processes.

- IUPAC Name : 4,4'-(propane-2,2-diyl)bis(methoxybenzene)

- CAS Number : 1568-83-8

- Molecular Formula : C17H20O2

- Purity : Typically around 95% in commercial preparations

- Physical State : Solid at room temperature

Biological Activity Overview

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] exhibits several biological activities that have been the subject of research. Its structure suggests potential interactions with hormone receptors and other biological pathways.

Endocrine Disruption

Numerous studies have indicated that compounds structurally related to bisphenols can act as endocrine disruptors. These substances may mimic estrogen and interfere with hormonal functions in both humans and wildlife. For example:

- Estrogenic Activity : Research has shown that bisphenol derivatives can bind to estrogen receptors, potentially leading to altered reproductive functions and developmental issues in animals .

- Case Study : A study published in Environmental Health Perspectives demonstrated that exposure to bisphenol analogs resulted in significant changes in reproductive hormone levels in laboratory animals .

Antioxidant Properties

Some studies suggest that Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] may possess antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems.

- Research Findings : A study indicated that methoxy-substituted phenolic compounds can scavenge free radicals effectively, which may contribute to protective effects against cellular damage .

Toxicological Profile

The toxicological profile of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has been evaluated through various studies:

| Endpoint | Result | Source |

|---|---|---|

| Acute Toxicity | Low toxicity | OECD Guidelines |

| Reproductive Toxicity | Potential risk observed | Environmental Health Perspectives |

| Mutagenicity | Not mutagenic | NIST Database |

Applications

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] is primarily used in the production of plastics and resins. Its properties make it suitable for:

- Polymer Manufacturing : Used as a monomer in the synthesis of polycarbonate plastics.

- Pharmaceuticals : Investigated for potential applications in drug formulations due to its biological activity.

特性

IUPAC Name |

1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYIBEYSBXIQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347091 | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-83-8 | |

| Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-bis(4-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。